molecular formula C12H15N5O B7589571 4-phenyl-N-(2H-tetrazol-5-ylmethyl)butanamide

4-phenyl-N-(2H-tetrazol-5-ylmethyl)butanamide

Cat. No. B7589571
M. Wt: 245.28 g/mol
InChI Key: DBKHFWBKRWIERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N-(2H-tetrazol-5-ylmethyl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemical research. The compound is also known as PTB or TAK-659, and it belongs to the class of tetrazole-based compounds.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2H-tetrazol-5-ylmethyl)butanamide is not fully understood. However, studies have shown that the compound acts as an inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-phenyl-N-(2H-tetrazol-5-ylmethyl)butanamide have been studied extensively. The compound has been shown to inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. The compound has also been shown to modulate the immune response by inhibiting the activation of B-cells and T-cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-phenyl-N-(2H-tetrazol-5-ylmethyl)butanamide in lab experiments include its high potency and selectivity for the BTK pathway. The compound is also easy to synthesize and has good stability. However, the limitations of using the compound include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 4-phenyl-N-(2H-tetrazol-5-ylmethyl)butanamide. These include the study of the compound's potential applications in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis. The compound could also be used as a tool compound in the study of other biological pathways, such as the PI3K/Akt pathway. Additionally, the development of more potent and selective inhibitors of the BTK pathway could lead to the development of more effective treatments for cancer and other diseases.

Synthesis Methods

The synthesis of 4-phenyl-N-(2H-tetrazol-5-ylmethyl)butanamide involves the reaction of 4-phenylbutyric acid with thionyl chloride, followed by the reaction with sodium azide and potassium tert-butoxide to form the tetrazole ring. The resulting compound is then treated with N-chloromethyl-N-methylbutanamide to obtain the final product.

Scientific Research Applications

4-phenyl-N-(2H-tetrazol-5-ylmethyl)butanamide has shown potential applications in various fields of scientific research. The compound has been studied extensively for its role in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. The compound has also been used as a tool compound in the study of various biological pathways, including B-cell receptor signaling and T-cell activation.

properties

IUPAC Name

4-phenyl-N-(2H-tetrazol-5-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c18-12(13-9-11-14-16-17-15-11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,18)(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKHFWBKRWIERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-(2H-tetrazol-5-ylmethyl)butanamide

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